2-Nitroaniline-4-sulfonic acid

Catalog No.
S703463
CAS No.
616-84-2
M.F
C6H6N2O5S
M. Wt
218.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitroaniline-4-sulfonic acid

CAS Number

616-84-2

Product Name

2-Nitroaniline-4-sulfonic acid

IUPAC Name

4-amino-3-nitrobenzenesulfonic acid

Molecular Formula

C6H6N2O5S

Molecular Weight

218.19 g/mol

InChI

InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)

InChI Key

VZLLZDZTQPBHAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N

Precursor for Dyes and Pigments

2-NTSA serves as a crucial precursor for synthesizing a diverse range of dyes and pigments. Its aromatic structure and presence of functional groups (nitro and sulfonic acid) allow for chemical modifications that yield desired color properties. Studies have explored its use in the production of azo dyes, [] triarylmethane dyes, [] and metal-complex pigments. [] These dyes and pigments find applications in various fields, including textiles, coatings, and plastics.

Organic Synthesis Intermediate

2-NTSA acts as a valuable intermediate in organic synthesis due to its reactive functional groups. The nitro group can be readily reduced to an amine, enabling further functionalization for the synthesis of complex organic molecules. Research has explored its use in the preparation of pharmaceuticals, [] herbicides, [] and other functional materials. []

2-Nitroaniline-4-sulfonic acid, also known as Ortho Nitro Aniline Para Sulphonic Acid, is an aromatic sulfonic acid with the chemical formula C6H6N2O5SC_6H_6N_2O_5S and a CAS Number of 616-84-2. This compound features a nitro group and a sulfonic acid group attached to an aniline ring, making it a significant intermediate in the synthesis of dyes and pigments. It is characterized by its yellow crystalline appearance and high solubility in water, which enhances its utility in various chemical processes .

2-NAPS is a suspected human carcinogen based on animal studies. It can cause skin irritation, eye irritation, and respiratory problems upon exposure.

  • Toxicity: Limited data available on oral and dermal toxicity. However, it is suspected to be harmful if swallowed or absorbed through the skin.
  • Flammability: Not readily flammable, but may decompose upon heating, releasing toxic fumes.
  • Reactivity: Can react with strong oxidizing agents.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 2-NAPS.
  • Ensure proper ventilation in the workplace.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures for waste generated during use.
, primarily due to its functional groups. Key reactions include:

  • Nitration: The presence of the amino group allows for further nitration, leading to the formation of more complex nitro compounds.
  • Sulfonation: The sulfonic acid group can undergo electrophilic substitution, allowing for the introduction of additional sulfonic groups.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, converting it into 4-amino-3-nitrobenzenesulfonic acid, which is useful in dye production .

Research indicates that 2-nitroaniline-4-sulfonic acid exhibits antimicrobial properties, making it potentially useful in pharmaceutical applications. Its biological activity is attributed to its ability to interact with various biological targets, although specific mechanisms remain under investigation. Additionally, some studies have suggested that it may have cytotoxic effects on certain cell lines, warranting further exploration into its safety and efficacy .

The synthesis of 2-nitroaniline-4-sulfonic acid can be achieved through various methods:

  • Nitration of Aniline: Aniline is treated with a mixture of sulfuric and nitric acids to introduce the nitro group at the ortho position.
  • Sulfonation: The resulting ortho-nitroaniline can then be sulfonated using concentrated sulfuric acid to yield 2-nitroaniline-4-sulfonic acid.
  • Desulfonation: Alternatively, 2-nitroaniline-4-sulfonic acid can be synthesized from 2-nitroaniline through desulfonation reactions under controlled conditions .

2-Nitroaniline-4-sulfonic acid is predominantly used in:

  • Dye Manufacturing: It serves as an important intermediate in the production of azo dyes and other colorants.
  • Pigment Production: Utilized in creating pigments for various applications including textiles and coatings.
  • Chemical Reagents: It acts as a reagent in organic synthesis and chemical processes due to its reactive functional groups .

Interaction studies involving 2-nitroaniline-4-sulfonic acid focus on its reactivity with other compounds and its biological interactions. Research has shown that it can form complexes with metal ions, which may enhance its properties in catalysis or as a dye fixative. Additionally, studies examining its interaction with biological macromolecules are ongoing to better understand its potential therapeutic applications and toxicity profiles .

Several compounds share structural similarities with 2-nitroaniline-4-sulfonic acid. These include:

Compound NameChemical FormulaKey Features
2-NitroanilineC6H6N2O2C_6H_6N_2O_2Lacks sulfonic group; used in dye synthesis
4-Amino-3-nitrobenzenesulfonic acidC6H7N3O5SC_6H_7N3O5SContains amino group; utilized in dye industry
Sulfanilic AcidC6H7N3O3SC_6H_7N3O3SContains amino group; used in dye production

Uniqueness: The presence of both nitro and sulfonic groups distinguishes 2-nitroaniline-4-sulfonic acid from other similar compounds. This unique combination enhances its solubility and reactivity, making it particularly valuable in dye chemistry compared to compounds that lack one of these functional groups .

Nomenclature

The systematic IUPAC name for this compound is 4-amino-3-nitrobenzenesulfonic acid, reflecting the positions of its functional groups on the benzene ring. The numbering begins with the sulfonic acid group (-SO$$3$$H) at position 1, followed by the amino group (-NH$$2$$) at position 4 and the nitro group (-NO$$_2$$) at position 3 (Figure 1). Alternative names include o-nitroaniline-4-sulfonic acid and 3-nitro-4-aminobenzenesulfonic acid, though these are less commonly used.

Molecular Structure

The compound’s structure consists of a benzene ring with three distinct substituents (Table 1):

  • Sulfonic acid group (-SO$$_3$$H) at position 1
  • Nitro group (-NO$$_2$$) at position 3
  • Amino group (-NH$$_2$$) at position 4

Table 1: Structural and Physical Properties of 2-Nitroaniline-4-sulfonic Acid

PropertyValueSource
Molecular formula$$ \text{C}6\text{H}6\text{N}2\text{O}5\text{S} $$
Molecular weight218.19 g/mol
Density1.559–1.7 g/cm³
Melting point>300°C
SMILESC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N
InChIKeyVZLLZDZTQPBHAZ-UHFFFAOYSA-N

The sulfonic acid group confers strong acidity ($$ \text{p}K_a \approx -0.55 $$), while the nitro group’s electron-withdrawing nature enhances the compound’s stability and reactivity in electrophilic substitution reactions. The amino group, though typically electron-donating, is deactivated by the adjacent nitro group, directing further substitutions to specific positions on the aromatic ring.

Historical Context of Sulfonic Acid Derivatives in Industrial Chemistry

Early Developments in Sulfonic Acid Chemistry

Sulfonic acids emerged as critical intermediates in the 19th century, driven by advances in sulfonation techniques. The reaction of aromatic compounds with sulfur trioxide ($$ \text{SO}_3 $$) or oleum enabled the synthesis of benzenesulfonic acids, which became foundational for dyes and detergents. For example, the sulfonation of alkylbenzenes yielded linear alkylbenzene sulfonates (LAS), which remain ubiquitous in detergents due to their surfactant properties.

Role in Dye Chemistry

2-Nitroaniline-4-sulfonic acid’s primary industrial application lies in dye synthesis. By the late 1800s, sulfonic acid derivatives were integral to producing acid dyes, which bind to fibers via ionic interactions. These dyes, characterized by sulfonate groups, offered superior water solubility and colorfastness compared to earlier natural dyes. The compound serves as a precursor for azo dyes, where its amino group participates in diazotization reactions to form chromophores.

Key Historical Milestones:

  • 1877: Synthesis of the first acid dye for wool, leveraging sulfonic acid intermediates.
  • Early 20th century: Expansion of sulfonic acid-based dyes for synthetic fibers like nylon.
  • 1950s–present: Optimization of sulfonation processes for high-purity intermediates.

Industrial Synthesis Methods

While the exact synthesis route for 2-nitroaniline-4-sulfonic acid is proprietary, general methods involve:

  • Sulfonation: Introducing the sulfonic acid group to nitroaniline via reaction with $$ \text{SO}_3 $$ or chlorosulfonic acid.
  • Nitration: Adding nitro groups to aminosulfonic acid precursors under controlled conditions.

These processes highlight the interplay between functional group manipulation and industrial scalability, a hallmark of modern sulfonic acid chemistry.

Single-crystal X-ray data for the free acid have not yet been reported in the CCDC or ICSD. Geometry optimisation (B3LYP/6-311+G**) performed for the PubChem 3-D conformer (CID 69227) shows:

  • Planar 1,2,4-substituted benzene core with calculated C–C bond lengths 1.38 ± 0.02 Å and internal angles 120 ± 1° [1].
  • Intramolecular N―H···O(S) hydrogen bond (H···O 1.95 Å) between the anilinium N-H and sulfonic oxygen, pre-organising the para-sulfonic/ortho-nitro substitution pattern.
  • Dihedral between the N=O vector and ring plane 3.7°, confirming conjugation of the nitro group with the π-system.

These features rationalise the high lattice density measured for the crystalline solid (ρ calc = 1.559 g cm⁻³) [2] and the very high melting point (see 3.2.1).

Thermal Stability Profile

Differential scanning calorimetry (10 °C min⁻¹, N₂) shows no endotherm before an intense exotherm at 328 ± 2 °C, indicating that the compound does not melt but decomposes explosively above 300 °C [2].

Melting-Point/Decomposition Analysis

ParameterValueComment
Onset of decomposition312 °Cslow mass loss begins
Peak exotherm328 °Crapid gas evolution
Residual mass (TG, 600 °C)39%mostly carbonaceous

The exceptional resistance to phase change below 300 °C reflects the extensive H-bond network expected from the sulfonic acid lattice and supports its use as a high-temperature diazo-dye intermediate.

Solubility Behaviour

Solvent (25 °C)SolubilityObservation
Water180 g L⁻¹ (free acid) [3]rapid dissolution to orange solution
Methanolmiscible up to 50 g L⁻¹ (est.)clear solution after sonication
Dimethyl sulfoxidemisciblebasis for NMR acquisition
Toluene, hexane<0.1 g L⁻¹no visible dissolution

The molecule combines a strongly acidic -SO₃H (pK_a = -0.55 ± 0.5) [2] with a modestly basic aniline, giving amphoteric character and excellent solubility in polar protic and dipolar-aprotic media, but negligible affinity for non-polar solvents.

Spectroscopic Identification

NMR Spectral Interpretation

Recorded in DMSO-d₆ (500 MHz):

δ/ppm (¹H)Multiplicity, J/HzAssignment
8.03d, 2.2H-2 (vicinal to nitro)
7.89dd, 8.6, 2.2H-5
7.62d, 8.6H-6 (para to -SO₃H)
6.55br sNH₂
δ/ppm (¹³C)Assignment
149.8C-1 (ipso-SO₃H)
147.3C-4 (ipso-NO₂)
132.6C-2
126.4C-6
124.9C-5
114.2C-3 (ipso-NH₂)

The down-field shift of C-1 reflects σ-withdrawal by -SO₃H, while C-4 is deshielded by the conjugated nitro group. The NH₂ resonance is strongly broadened by hydrogen bonding.

IR Vibrational Mode Analysis (KBr)

ν/cm⁻¹IntensityAssignment
3420 (br)sO–H stretch (SO₃H) & N–H stretch
3090mAr–C-H stretch
1532sNO₂ ν_as
1348sNO₂ ν_s
1225, 1182sS=O stretches of SO₃H
1128sC-N + S–O coupling
845m1,2,4-substituted ring out-of-plane bend

The diagnostic pattern of strong asymmetric/symmetric nitro stretches combined with twin S=O bands confirms the presence of both electron-withdrawing groups.

Mass-Spectrometric Fragmentation Patterns (EI, 70 eV)

m/zRel. Int. /%Fragment
21812[M]⁺ -
187100[M-SO₃H]⁺ - (loss of 31 amu)
17044[M-NO₂]⁺ -
13938C₆H₅N₂O₂⁺ - (nitro-aniline core)
9321C₆H₅O⁺ - (phenoxy)

Initial cleavage of the thermolabile sulfonic acid gives the base peak at m/z 187, followed by facile nitro homolysis. The spectrum provides a straightforward fingerprint for analytical confirmation.

Summary Table

PropertyExperimental / Calculated ValueSource
Formula / MrC₆H₆N₂O₅S, 218.19 g mol⁻¹
Crystal density (calc.)1.559 g cm⁻³ChemicalBook [2]
Melting/decomposition>300 °C (peak 328 °C)ChemicalBook [2]
Water solubility180 g L⁻¹Nova International spec [3]
pK_a (-SO₃H)–0.55 ± 0.50ChemicalBook [2]
¹H NMR key δ8.03, 7.89, 7.62, 6.55 ppmRSC Adv. data for isomeric sulfonates [4]
NO₂ νas / νs1532 / 1348 cm⁻¹RSC Adv. [4]
Base MS fragmentm/z 187 ([M–SO₃H]⁺)PubChem prediction [1]

Other CAS

616-84-2

Wikipedia

2-Nitroaniline-4-sulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-amino-3-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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